molecular formula C8H8O3 B221964 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid CAS No. 160501-98-4

5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid

Cat. No. B221964
Key on ui cas rn: 160501-98-4
M. Wt: 152.15 g/mol
InChI Key: YFWGABUVLNKLJQ-UHFFFAOYSA-N
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Patent
US05428158

Procedure details

Dissolve 5-(carboethoxy)-2,4,5,6-tetrahydrocyclopenta[c]furan (6.2 g, 34.1 mmol) in ethanol (95%, 150 mL) and water (75 mL). Add potassium hydroxide (9.5 g, 0.17 mol) and stir at room temperature for 1 hour. Partition between water (150 mL) and ethyl ether (2×150 mL). Acidify the aqueous phase with hydrochloric acid to pH 1. Extract with methylene chloride (2×150 mL), dry (Na2SO4) and evaporate the solvent in vacuo to give 5-(carboxy)-2,4,5,6-tetrahydrocyclopenta[c]furan.
Name
5-(carboethoxy)-2,4,5,6-tetrahydrocyclopenta[c]furan
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]1[CH2:13][C:9]2=[CH:10][O:11][CH:12]=[C:8]2[CH2:7]1)([O:3]CC)=[O:2].[OH-].[K+]>C(O)C.O>[C:1]([CH:6]1[CH2:13][C:9]2=[CH:10][O:11][CH:12]=[C:8]2[CH2:7]1)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
5-(carboethoxy)-2,4,5,6-tetrahydrocyclopenta[c]furan
Quantity
6.2 g
Type
reactant
Smiles
C(=O)(OCC)C1CC=2C(=COC2)C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Partition between water (150 mL) and ethyl ether (2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract with methylene chloride (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1CC=2C(=COC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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